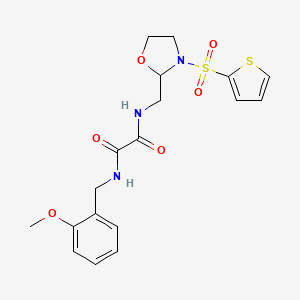

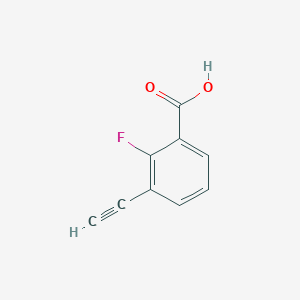

![molecular formula C12H16ClN B3000044 8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride CAS No. 2402839-52-3](/img/structure/B3000044.png)

8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride” is a chemical compound with the molecular formula C13H18ClN . It is a complex organic compound that falls under the category of azatricyclo compounds.

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride” are not well-documented. It is known that the compound has a molecular weight of 223.75 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Structural Applications : A study by Jha, Naidu, and Abdelkhalik (2013) developed an environmentally benign, transition-metal-free synthesis protocol for tricyclic compounds closely related to 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene;hydrochloride, using renewable levulinic acid as a starting material (Jha, Naidu, & Abdelkhalik, 2013).

Molecular Structure Investigation : Soldatenkov et al. (1996) isolated and established the molecular structure of a compound structurally similar to the requested chemical, through x-ray crystallography (Soldatenkov et al., 1996).

Condensation Reactions in Heterocycle Formation : Svetlik, Tureček, and Hanuš (1988) investigated the formation of oxygen-bridged heterocycles, including derivatives of 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene, under Hantzsch synthesis conditions (Svetlik, Tureček, & Hanuš, 1988).

Synthesis of Bioisosteric Analogues : Shishov et al. (2014) synthesized a compound closely related to 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene as a precursor to potential bioisosteric analogues of colchicine (Shishov et al., 2014).

Investigation in Cycloaddition Reactions : Nitta, Sogo, and Nakayama (1979) studied the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides, leading to compounds including 8-oxa-10-azatricyclo derivatives (Nitta, Sogo, & Nakayama, 1979).

Synthesis of Azatricyclic Compounds : Kelly, Foricher, Mann, and Bentley (2000, 2003) described the synthesis of azatricyclic compounds, sharing the basic ring system with huperzine A, a notable acetylcholinesterase inhibitor (Kelly, Foricher, Mann, & Bentley, 2000), (Kelly, Foricher, Mann, & Bentley, 2003).

Synthesis and Oxidation Studies : Kas’yan et al. (2005) synthesized 4-azatricyclo[5.2.1.0^2,6]dec-8-ene, a compound with a similar structure, and studied its reactions and oxidation with peroxyphthalic acid (Kas’yan et al., 2005).

Microwave Irradiation Synthesis : Cheng et al. (2012) reported the synthesis of oxygen-bridged monastrol analogs, including 8-oxa-10,12-diazatricyclo derivatives, under microwave irradiation, demonstrating an efficient synthesis method (Cheng et al., 2012).

Spin Coupling Constants Study : Berger (1978) prepared compounds labeled with 15N, including 4-azatricyclo[4.3.1.1^3,8]undecan-5-one, to study 15N13C spin coupling constants and their conformational dependence (Berger, 1978).

X-ray Structure Determination : Lodeiro et al. (2000) reported the X-ray structure determinations of hydrochlorides related to the chemical structure , providing insights into the protonation and molecular arrangement of similar compounds (Lodeiro et al., 2000).

properties

IUPAC Name |

8-azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-12-11(3-1)10-6-5-9(7-10)8-13-12;/h1-4,9-10,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUYJOMDSLKOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC3=CC=CC=C23.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

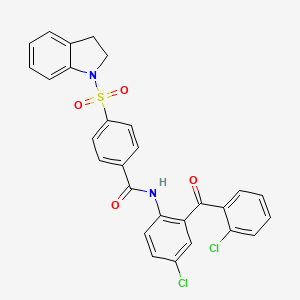

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

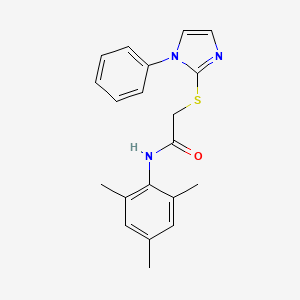

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)

![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)

![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)

![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)

![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)